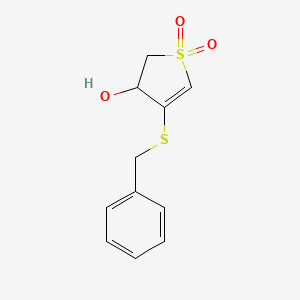
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a hydroxy group, and a thiophene-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,4-diketone with elemental sulfur under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiophene derivative with a suitable leaving group (such as a halide) can react with benzylthiol in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions. For instance, a thiophene derivative with a suitable precursor can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.
Reduction: Formation of 4-(Benzylsulfanyl)-2,3-dihydrothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimalarial activity.
Materials Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the formation of β-hematin, thereby disrupting the parasite’s ability to detoxify heme . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: An oxidized derivative with similar structural features.
4-(Benzylsulfonyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A sulfonyl derivative with enhanced stability.
Uniqueness
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group provides a site for further functionalization, while the hydroxy group allows for potential hydrogen bonding interactions in biological systems.
Properties
CAS No. |
87947-54-4 |
|---|---|
Molecular Formula |
C11H12O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-benzylsulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-ol |
InChI |
InChI=1S/C11H12O3S2/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,8,10,12H,6-7H2 |
InChI Key |
CEWUYAFJOVRINH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CS1(=O)=O)SCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


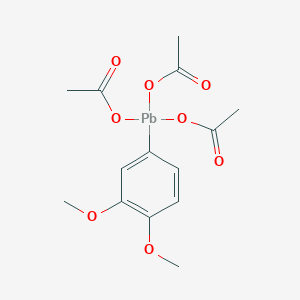
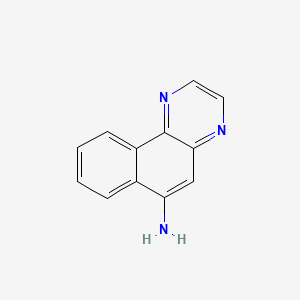
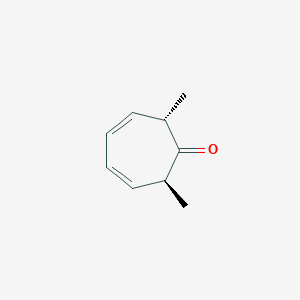
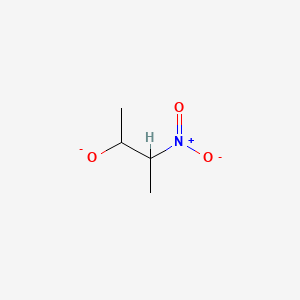

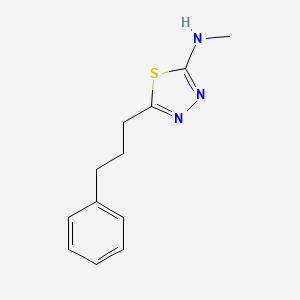
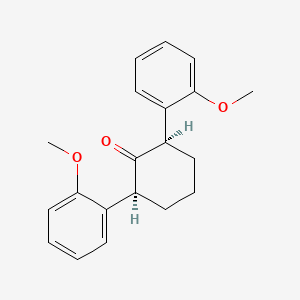
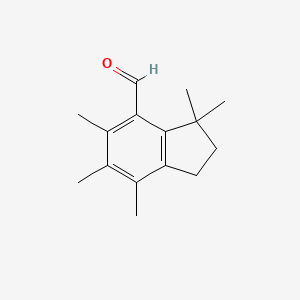
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
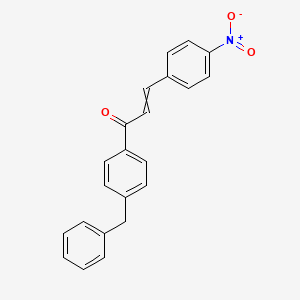
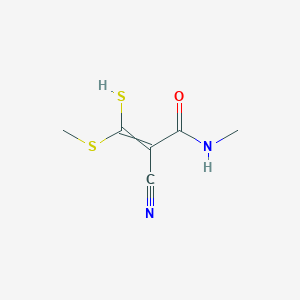


![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)
